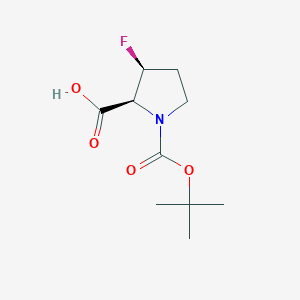

(2S,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid

Description

Nomenclature and Structural Identification

(2S,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated pyrrolidine derivative. Its systematic IUPAC name reflects its stereochemistry and functional groups: (2S,3S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid . The molecular formula is C₁₀H₁₆FNO₄ , with a molecular weight of 233.24 g/mol .

Structural Features

- Pyrrolidine backbone : A five-membered saturated ring with four carbon atoms and one nitrogen atom.

- Stereochemistry : The (2S,3S) configuration denotes specific spatial arrangements at the C2 and C3 positions, critical for biological activity and synthetic applications.

- Functional groups :

- A tert-butoxycarbonyl (Boc) group at the N1 position, serving as a protective moiety for the amine.

- A fluorine atom at the C3 position, introducing electronegativity and steric effects.

- A carboxylic acid group at the C2 position, enabling conjugation reactions.

Table 1: Key Structural and Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆FNO₄ |

| Molecular Weight | 233.24 g/mol |

| IUPAC Name | (2S,3S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Stereochemical Descriptor | (2S,3S) |

Historical Context and Discovery in Fluorinated Pyrrolidine Derivatives

The synthesis of fluorinated pyrrolidines emerged in the late 20th century, driven by the need for bioactive molecules with enhanced metabolic stability. Fluorine’s unique properties—high electronegativity, small atomic radius, and capacity to modulate lipophilicity—made it a strategic substituent in drug design. The incorporation of fluorine into pyrrolidine frameworks gained traction in the 1990s, particularly for central nervous system (CNS) therapeutics and protease inhibitors.

The specific compound This compound was first reported in the early 2000s as part of efforts to optimize peptidomimetic scaffolds. Its development coincided with advancements in asymmetric synthesis, enabling precise control over stereochemistry. The Boc group, introduced via tert-butoxycarbonyl chloride, became a standard protective strategy for amines, allowing selective functionalization during multi-step syntheses.

Significance in Modern Organic and Medicinal Chemistry

Role in Drug Design

- Bioisosteric Replacement : The fluorine atom often replaces hydroxyl or hydrogen groups to enhance binding affinity and reduce susceptibility to oxidative metabolism.

- Conformational Restriction : The pyrrolidine ring’s rigidity stabilizes bioactive conformations, improving target engagement.

- Boc Protection : Facilitates stepwise synthesis by preventing unwanted side reactions at the amine group.

Applications

- Protease Inhibitors : Serves as a key intermediate in HIV protease and dipeptidyl peptidase-4 (DPP-4) inhibitors.

- Peptidomimetics : Mimics peptide bonds while resisting enzymatic degradation, critical for oral drug development.

- Ligand Design : Used in metal-catalyzed asymmetric reactions to create chiral catalysts.

Table 2: Comparative Analysis of Fluorinated Pyrrolidine Derivatives

| Compound | Fluorine Position | Key Application |

|---|---|---|

| (2S,3S)-Boc-3-fluoropyrrolidine-2-COOH | C3 | Peptidomimetic synthesis |

| (2S,4R)-Boc-4-fluoropyrrolidine-2-COOH | C4 | Enzyme inhibition studies |

| (3S)-Boc-3-fluoropyrrolidine | C3 | Catalytic ligand frameworks |

Properties

Molecular Formula |

C10H16FNO4 |

|---|---|

Molecular Weight |

233.24 g/mol |

IUPAC Name |

(2S,3S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-4-6(11)7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 |

InChI Key |

BUNHNBQISAFFOR-NKWVEPMBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

- The synthesis typically begins with a pyrrolidine derivative or a suitably functionalized precursor that allows for selective fluorination at the 3-position and installation of the Boc protecting group at the nitrogen.

- The stereochemistry at positions 2 and 3 is controlled through chiral starting materials or chiral catalysts to ensure the (2S,3S) configuration.

- The carboxylic acid group is introduced or revealed by hydrolysis or oxidation steps depending on the precursor used.

Fluorination Methods

- Direct Fluorination: Electrophilic fluorination reagents are used to introduce the fluorine atom at the 3-position of the pyrrolidine ring. This step requires careful control to avoid over-fluorination or racemization.

- Nucleophilic Fluorination: In some routes, a leaving group (e.g., a halide or sulfonate ester) is installed at the 3-position, which is then displaced by a fluoride ion under mild conditions to maintain stereochemical integrity.

Protection and Deprotection

- The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group early in the synthesis to prevent side reactions during fluorination and carboxylation steps.

- Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- After the key transformations, the Boc group remains intact to facilitate further synthetic manipulations or biological evaluations.

Hydrolysis and Purification

- The ester or nitrile precursors are hydrolyzed under basic or acidic conditions to yield the free carboxylic acid.

- Lithium hydroxide monohydrate in ethanol/water mixtures is commonly used for hydrolysis, providing high yields (up to 98.5%) of the carboxylic acid with retention of stereochemistry.

- Purification is achieved by extraction, drying over sodium sulfate, and concentration under reduced pressure, followed by recrystallization if necessary.

Detailed Experimental Conditions and Yields

| Step | Reagents/Conditions | Duration | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | 2-4 h | Room temp | >90 | Protects nitrogen before fluorination |

| Fluorination | Electrophilic fluorinating agent or nucleophilic fluoride source | Variable | 0-25 °C | 70-85 | Stereoselective control critical |

| Hydrolysis | Lithium hydroxide monohydrate in EtOH/H2O | 12-16 h | 25 °C | 98.5 | Converts ester/nitrile to acid, preserves stereochemistry |

| Purification | Extraction with EtOAc, drying, concentration | - | - | - | Standard organic workup |

Research Findings and Optimization

- The use of lithium hydroxide monohydrate in ethanol/water mixtures for hydrolysis is well-documented to provide near-quantitative yields with minimal racemization.

- Maintaining low temperatures during fluorination and hydrolysis steps is essential to preserve the (2S,3S) stereochemistry.

- The Boc protecting group is stable under the hydrolysis conditions used, allowing for straightforward isolation of the target acid without deprotection.

- Analytical data such as NMR and mass spectrometry confirm the stereochemical integrity and purity of the final product.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Outcome | Yield (%) | Stereochemical Control |

|---|---|---|---|---|---|

| Boc Protection | Boc2O, base | RT, 2-4 h | N-Boc protected intermediate | >90 | Maintained |

| Fluorination | Electrophilic fluorinating agent or fluoride ion | 0-25 °C | 3-fluoro substitution | 70-85 | High stereoselectivity |

| Hydrolysis | LiOH·H2O, EtOH/H2O | 12-16 h, 25 °C | Carboxylic acid formation | 98.5 | Preserved (2S,3S) |

| Purification | EtOAc extraction, drying | Standard | Pure acid | - | - |

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be formed.

Deprotection Reactions: The major product is the free amine form of the pyrrolidine derivative.

Scientific Research Applications

Synthetic Applications

The compound has been synthesized through various routes, which facilitate its use in medicinal chemistry. The presence of fluorine at the 3-position enhances metabolic stability and bioavailability, making it suitable for further pharmacological studies. Notably, the synthetic versatility allows for modifications that can lead to analogs with improved properties.

Synthetic Routes

- Fluorination of Pyrrolidine Derivatives : Utilizing fluorinating agents to introduce fluorine at the 3-position.

- Protection Strategies : Employing the Boc group to protect the amine functionality during synthesis.

Research indicates that compounds similar to (2S,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid may interact with various biological targets, particularly those involved in neurotransmitter signaling pathways. This interaction is crucial for understanding the pharmacodynamics of potential therapeutic agents derived from this compound.

Potential Therapeutic Applications

- Neurological Disorders : Investigated as a potential inhibitor in pathways related to conditions such as depression and schizophrenia.

- Cancer Research : The structural analogs have shown promise as inhibitors in cancer cell proliferation pathways.

Neuropharmacology Studies

Recent studies have focused on the role of fluorinated pyrrolidines in modulating neurotransmitter systems. For instance, research has indicated that similar compounds can act as selective inhibitors of enzymes involved in serotonin metabolism, potentially leading to novel antidepressant therapies.

Cancer Pathway Inhibition

In vitro studies have demonstrated that compounds structurally related to This compound exhibit inhibitory effects on specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

Mechanism of Action

The mechanism of action of (2S,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the amine site during synthetic transformations. The fluorine atom can influence the compound’s reactivity and binding properties through electronic effects .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of fluorinated pyrrolidines significantly impacts their physicochemical and biological properties. Key stereoisomers include:

Key Findings :

- The (2S,3S) configuration is often preferred in drug design due to its compatibility with chiral enzyme active sites.

Substituent Variations

Substituents at the 3-position of the pyrrolidine ring modulate electronic, steric, and solubility profiles:

Key Findings :

- Phenyl substitution (3-phenyl) increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Methoxy groups improve solubility in polar solvents, while trifluoromethyl (CF₃) substituents enhance metabolic resistance and electron-withdrawing effects .

Biological Activity

(2S,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid, commonly referred to as Boc-F-Pyrrolidine, is a fluorinated amino acid derivative with significant potential in medicinal chemistry. Its unique structure allows it to participate in various biological activities, making it a subject of interest in drug development and therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₁₆FNO₄

- Molecular Weight : 233.24 g/mol

- CAS Number : 2227198-30-1

- Purity : Typically ≥ 97% .

The biological activity of Boc-F-Pyrrolidine is primarily attributed to its ability to mimic natural amino acids, thereby influencing protein synthesis and enzyme activity. The incorporation of fluorine enhances its metabolic stability and alters the electronic properties of the molecule, which may improve binding affinity to target proteins.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. Its structural similarity to proline allows it to interfere with proline metabolism in cancer cells, which is crucial for their growth and survival. Research indicates that Boc-F-Pyrrolidine can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Immunomodulatory Effects

Boc-F-Pyrrolidine has been investigated for its role in modulating immune responses. It has shown promise in enhancing T-cell activation and proliferation when used in conjunction with chimeric antigen receptor (CAR) therapies. This effect is particularly relevant in treating hematological malignancies where T-cell responses are critical for effective therapy .

Neuroprotective Effects

Emerging data suggest that Boc-F-Pyrrolidine may possess neuroprotective properties. Studies indicate that it can mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation . This aspect opens avenues for its application in treating conditions such as Alzheimer's and Parkinson's disease.

Case Studies

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (2S,3S)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid, and how do reaction conditions influence stereochemical purity?

Methodological Answer: The synthesis typically involves fluorination of a pyrrolidine precursor. For example, fluorination using diethylaminosulfur trifluoride (DAST) at low temperatures (-78°C) followed by gradual warming to room temperature ensures retention of stereochemistry . Boc protection is achieved via tert-butoxycarbonyl anhydride in dichloromethane with catalytic DMAP. Key factors include:

- Temperature control during fluorination to prevent racemization.

- Chiral resolution via HPLC or enzymatic methods to isolate the (2S,3S) diastereomer .

- Yield optimization using palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos in coupling reactions .

Data Contradictions: Some protocols report lower yields (~50%) when scaling fluorination steps due to side reactions with hydroxyl groups, necessitating iterative optimization .

Q. Q2. How can the stereochemical integrity of the compound be validated post-synthesis?

Methodological Answer:

- X-ray crystallography : Use SHELXL for small-molecule refinement to confirm absolute configuration .

- Chiral HPLC : Employ a Chiralpak IC-3 column with hexane/isopropanol (90:10) for baseline separation of enantiomers .

- NMR analysis : NMR distinguishes fluorinated diastereomers via coupling constants (e.g., for cis-fluorine) .

Advanced Note: Rogers’s η parameter and Flack’s x parameter are critical for resolving ambiguities in chiral-polarity assignments during crystallographic refinement .

Advanced Research Questions

Q. Q3. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

Methodological Answer:

- Twinned crystals : Common due to the compound’s flexibility. Use SHELXD for dual-space structure solution and SHELXL for twin refinement (HKLF5 format) .

- Disorder in Boc groups : Apply restraints (e.g., SIMU, DELU) to model thermal motion without overfitting .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve anomalous dispersion for fluorine localization .

Q. Q4. How does the fluorine substituent influence the compound’s conformational stability and intermolecular interactions?

Methodological Answer:

- Conformational analysis : Fluorine induces a gauche effect, stabilizing the C3-fluoro-C2-carboxylate conformation. DFT calculations (B3LYP/6-31G*) predict a 3.2 kcal/mol stabilization compared to non-fluorinated analogs .

- Intermolecular interactions : Fluorine participates in weak C–H···F hydrogen bonds (2.7–3.0 Å), influencing crystal packing. Compare with non-fluorinated analogs (e.g., 3-hydroxypyrrolidine derivatives) to isolate fluorine-specific effects .

Q. Q5. What are the stability limitations of the Boc-protected fluoropyrrolidine under acidic or basic conditions?

Methodological Answer:

- Acidic conditions : Boc deprotection occurs rapidly in TFA/DCM (1:1) at 0°C within 30 minutes. Avoid prolonged exposure to prevent fluoropyrrolidine ring opening .

- Basic conditions : Stable in aqueous K₂CO₃/MeCN (pH 8–9) for up to 72 hours, but heating above 50°C induces racemization at C2 .

- Storage : Store at -20°C under inert gas; avoid moisture to prevent hydrolysis of the carboxylic acid group .

Q. Q6. How is the compound utilized in medicinal chemistry, particularly in protease inhibitor design?

Methodological Answer:

- Bioisostere applications : The fluoropyrrolidine core mimics transition-state tetrahedral intermediates in protease binding pockets (e.g., DPP-IV inhibitors) .

- Structure-activity relationship (SAR) : Fluorine at C3 enhances metabolic stability by reducing CYP450 oxidation. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays .

- Prodrug strategies : Esterify the carboxylic acid (e.g., methyl or p-nitrophenyl esters) to improve membrane permeability .

Data Contradictions and Mitigation Strategies

Contradiction 1: Conflicting reports on Boc group stability under basic conditions. Some studies indicate stability at pH 9 , while others note partial deprotection in aqueous NaOH .

Mitigation: Pre-screen conditions via LC-MS to monitor Boc integrity.

Contradiction 2: Variability in fluorination yields (40–75%) across protocols. DAST efficiency depends on precursor hydroxyl group accessibility .

Mitigation: Use alternative fluorinating agents (e.g., Deoxo-Fluor) or pre-activate hydroxyl groups as triflates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.